molecular formula C23H20N4O2S B2817346 2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine CAS No. 422532-35-2

2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine

Cat. No.: B2817346
CAS No.: 422532-35-2
M. Wt: 416.5
InChI Key: ROKLYIPVLOLKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine” is a complex organic molecule. It seems to contain a quinazolin-4-amine core, which is a type of heterocyclic compound. Attached to this core are a 3-nitrobenzyl group and a phenethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinazolin-4-amine core would provide a rigid, planar structure, while the 3-nitrobenzyl and phenethyl groups would add complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a nitro group could potentially make the compound more reactive .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aromatic Nucleophilic Substitution with Rearrangement : 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This reaction could be useful for synthesizing compounds like 2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Solid-Phase Synthesis : A solid-phase synthesis method has been developed for diverse 1,3-disubstituted 2-thioxoquinazoline-4-ones, which is related to the quinazolin-4-amine structure. This method involves substituting the fluorine atom on support-bound 2-fluoro-5-nitrobenzoyl amides with various primary amines, followed by cyclization (Makino, Nakanishi, & Tsuji, 2001).

  • Selenium-Catalyzed Carbonylative Synthesis : An efficient selenium-catalyzed procedure for synthesizing 3,4-dihydroquinazolin-2(1H)-one derivatives from 1-(halomethyl)-2-nitrobenzenes and aryl/alkyl amines has been explored. This is relevant to the synthesis of quinazolin-4-amine derivatives (Zhou, Qi, & Wu, 2019).

Potential Biological Applications

  • Antitubercular and Antifungal Properties : Some 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, which share a structural similarity with this compound, have been suggested to potentially possess antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961).

  • Anticancer Activities : Diazole 4-aminoquinazoline derivatives, related to the 4-aminoquinazoline structure, have shown high inhibitory activities against PC-3 cancer cells in vitro, indicating potential for anticancer applications (Liao Wen-j, 2015).

  • Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, structurally related to this compound, have shown strong antimicrobial activity and possess DNA protective abilities against oxidative mixtures (Gür et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be interesting to explore its potential uses in medicinal chemistry, given the known biological activities of some quinazoline derivatives .

Properties

IUPAC Name

2-[(3-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c28-27(29)19-10-6-9-18(15-19)16-30-23-25-21-12-5-4-11-20(21)22(26-23)24-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKLYIPVLOLKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.